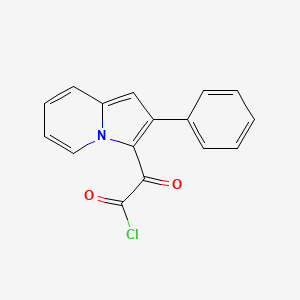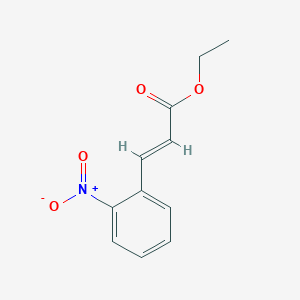
2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Übersicht
Beschreibung
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is a chemical compound belonging to the indolizine family. Indolizines are aromatic organic compounds containing condensed five and six-membered rings with a bridging nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride typically involves the reaction of 2-phenylindolizine with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dichloromethane, chloroform.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include 2-oxo-2-(2-phenylindolizin-3-yl)acetamides and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antibacterial and antifungal agents.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride and its derivatives involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, some derivatives may inhibit bacterial cell wall synthesis, while others may interfere with fungal cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylindolizine acetamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess a fused ring system with nitrogen and exhibit diverse biological activities.
Uniqueness
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is unique due to its specific substitution pattern on the indolizine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of biologically active molecules .
Eigenschaften
IUPAC Name |
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16(20)15(19)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-18(12)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEYERXRFVNLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407482 | |
| Record name | 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101081-39-4 | |
| Record name | 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B1623547.png)




![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)






